An In-depth Technical Guide to the Chemical Properties of 8-bromo-6-methylquinolin-2(1H)-one
An In-depth Technical Guide to the Chemical Properties of 8-bromo-6-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 8-bromo-6-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogs to provide a broader context for its potential characteristics and reactivity.
Core Chemical Properties
8-bromo-6-methylquinolin-2(1H)-one is a brominated derivative of 6-methylquinolin-2(1H)-one. The presence of the bromine atom and the methyl group on the quinolinone scaffold is expected to influence its electronic properties, solubility, and biological activity.
Physicochemical Data
Quantitative data for 8-bromo-6-methylquinolin-2(1H)-one is sparse in publicly available literature. The following table summarizes the available information. For comparative purposes, a table with data for the related compound, 8-bromo-6-methylquinoline, is also provided.
Table 1: Physicochemical Properties of 8-bromo-6-methylquinolin-2(1H)-one
| Property | Value | Source |
| CAS Number | 142219-59-8 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO | [2] |
| Molecular Weight | 238.08 g/mol | [3] |
| Purity | 98% | [2] |
| SMILES | O=C1NC2=C(C=C(C)C=C2Br)C=C1 | [2] |
Table 2: Physicochemical Properties of 8-bromo-6-methylquinoline (for comparison)
| Property | Value | Source |
| CAS Number | 84839-95-2 | [4] |
| Molecular Formula | C₁₀H₈BrN | [5] |
| Molecular Weight | 222.08 g/mol | [5] |
| Melting Point | 165–169°C (hydrochloride form) | [4] |
| Solubility | Soluble in water and polar organic solvents (hydrochloride form) | [4] |
Spectral Data
¹H NMR (CDCl₃, 400 MHz) of 8-bromo-2-methylquinoline: δ: 2.82 (s, 3H, CH₃), 7.33 (m, 2H, quinoline 3,6-H), 7.73 (dd, J=8.0 Hz, J=1.2 Hz, 1H, quinoline 7-H), 8.02 (m, 2H, quinoline 4,5-H)[6].
Experimental Protocols
While a specific synthesis protocol for 8-bromo-6-methylquinolin-2(1H)-one is not detailed in the available literature, the synthesis of the parent compound, 8-bromoquinolin-2(1H)-one, provides a relevant and illustrative experimental methodology.
Representative Synthesis of 8-bromoquinolin-2(1H)-one
This synthesis involves the cyclization of (2E)-N-(2-bromophenyl)-3-phenyl-2-propenamide using a strong Lewis acid catalyst.
Materials:
-
(2E)-N-(2-bromophenyl)-3-phenyl-2-propenamide
-
Chlorobenzene
-
Aluminium trichloride (AlCl₃)
-
Ice water
-
Ethanol
-
Argon atmosphere
Procedure:
-
A suspension of (2E)-N-(2-bromophenyl)-3-phenyl-2-propenamide (22.9 g, 76.0 mmol) in chlorobenzene (100 ml) is prepared in a reaction vessel under an argon atmosphere at room temperature.
-
Aluminium trichloride (60.78 g, 133.34 mmol) is added to the suspension.
-
The reaction mixture is heated to 125°C for 2 hours.
-
After the reaction period, the mixture is cooled to 50°C.
-
The cooled reaction mixture is carefully poured into ice water (3 L).
-
The resulting solid precipitate is collected by filtration.
-
The solid is washed with water (500 ml).
-
The washed solid is triturated with hot ethanol, filtered, and dried in vacuo to yield 8-bromoquinolin-2(1H)-one as a white solid (7.39 g, 75% yield)[7].
Mass Spectrometry (ES+): m/z 225 (MH⁺, 100%)[7].
Biological Activity and Potential Applications
Specific studies on the biological activity of 8-bromo-6-methylquinolin-2(1H)-one are not prominent in the current literature. However, the broader class of brominated quinoline and quinolinone derivatives has garnered significant interest in drug discovery, particularly for their potential anticancer and antimicrobial properties.
Anticancer Potential
Brominated quinoline derivatives have been investigated for their ability to act as anticancer agents. Studies suggest that these compounds may exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells. The presence and position of the bromine atom on the quinoline ring can significantly influence the compound's cytotoxic and apoptotic potential[8][9]. Some brominated 8-hydroxyquinolines have shown strong antiproliferative activity against various tumor cell lines[10].
Antimicrobial Properties
The quinoline scaffold is a well-known pharmacophore in antimicrobial drug development. Brominated quinolines have been explored for their potential to inhibit bacterial growth, possibly by interfering with DNA replication or other essential cellular processes[4].
Conclusion
8-bromo-6-methylquinolin-2(1H)-one is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. While specific experimental data for this compound is limited, the known properties and synthesis of related brominated quinolinones provide a solid foundation for future research. The established anticancer and antimicrobial activities of the broader class of brominated quinolines suggest that 8-bromo-6-methylquinolin-2(1H)-one and its derivatives could be promising candidates for the development of novel therapeutic agents. Further research is warranted to fully elucidate the chemical properties, synthetic routes, and biological activities of this specific compound.
References
- 1. 8-Bromo-6-methylquinolin-2(1H)-one | 142219-59-8 [chemicalbook.com]
- 2. Synthonix, Inc > Building Blocks > 142219-59-8 | 8-Bromo-6-methyl-2(1H)-quinolinone [synthonix.com]
- 3. 142219-59-8|8-Bromo-6-methylquinolin-2(1H)-one|BLD Pharm [bldpharm.com]
- 4. 8-Bromo-6-methylquinoline | 84839-95-2 | Benchchem [benchchem.com]
- 5. 8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-BROMOQUINOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
